2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol molecular structure and weight
2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol molecular structure and weight
An In-Depth Technical Guide to 2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol: Molecular Structure, Properties, and Therapeutic Potential
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the heterocyclic compound 2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol . Synthesizing data from established chemical databases and the broader scientific literature, this document details its molecular structure, physicochemical properties, a proposed synthetic pathway, and its potential applications within the sphere of drug discovery and development.
Introduction: The Convergence of Two Privileged Scaffolds
2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol is a unique molecule that incorporates two structural motifs of significant interest in medicinal chemistry: the benzoxazole ring system and a trifluoromethylphenyl group.
The benzoxazole scaffold, a fusion of a benzene and an oxazole ring, is a cornerstone in the development of therapeutic agents. Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The versatility of the benzoxazole ring allows it to interact with various biological targets, making it a "privileged structure" in drug design.[4]
Similarly, the incorporation of a trifluoromethyl (CF₃) group onto a phenyl ring is a well-established strategy in modern medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins.[5] This guide will explore the molecular characteristics of 2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol and its potential as a lead compound for further investigation.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of 2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol are summarized below, providing a foundational understanding of its molecular identity.
Molecular Structure
The molecular structure of 2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol consists of a central ethanol backbone. One carbon of the ethanol is attached to the C2 position of a benzoxazole ring system, while the other carbon is bonded to a hydroxyl group and a phenyl ring substituted with a trifluoromethyl group at the meta (3) position.
Molecular Structure Diagram
Caption: 2D representation of 2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol.
Physicochemical Data
A summary of the key physicochemical properties is presented in the table below. This data is essential for experimental design, including solubility testing, formulation, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂F₃NO₂ | [6] |
| Molecular Weight | 307.27 g/mol | [6] |
| CAS Number | 502625-49-2 | [6][7] |
| Melting Point | 132-135°C | [6] |
| IUPAC Name | 2-(1,3-benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanol | |
| SMILES | C1=CC=C2C(=C1)N=C(O2)CC(C3=CC(=CC=C3)C(F)(F)F)O | |
| XLogP3 | 3.8 |
Proposed Synthesis Pathway
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Rationale Behind the Proposed Synthesis
The synthesis of 2-substituted benzoxazoles is often achieved through the condensation of 2-aminophenol with carboxylic acids.[8] This process typically involves two key transformations: the formation of an amide bond followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.
-
Step 1: Amide Coupling: The initial step involves the coupling of 2-aminophenol with a suitable carboxylic acid, in this case, 2-hydroxy-2-(3-(trifluoromethyl)phenyl)acetic acid (3-trifluoromethyl mandelic acid). This reaction is typically facilitated by a peptide coupling agent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole), to activate the carboxylic acid and promote the formation of the amide bond.
-
Step 2: Cyclization and Dehydration: The resulting amide intermediate is then subjected to acidic conditions and heat. A common catalyst for this step is p-toluenesulfonic acid (p-TsOH). The acid protonates the amide carbonyl, making it more electrophilic and facilitating the nucleophilic attack by the adjacent hydroxyl group of the 2-aminophenol moiety. Subsequent dehydration yields the final benzoxazole product.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on general methods for benzoxazole synthesis. Optimization of reaction conditions (temperature, reaction time, and catalyst loading) would be necessary to maximize the yield of the final product.
Step 1: Synthesis of N-(2-hydroxyphenyl)-2-hydroxy-2-(3-(trifluoromethyl)phenyl)acetamide (Amide Intermediate)
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To a solution of 2-hydroxy-2-(3-(trifluoromethyl)phenyl)acetic acid (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane or DMF) at 0°C, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at 0°C for 30 minutes to activate the carboxylic acid.
-
Add 2-aminophenol (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure amide intermediate.
Step 2: Synthesis of 2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol (Final Product)
-
To a solution of the amide intermediate from Step 1 (1.0 eq) in a high-boiling point solvent (e.g., toluene or xylene), add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 110-140°C) and equip the reaction vessel with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated NaHCO₃ solution to neutralize the acid catalyst.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final product, 2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol.
Potential Applications in Drug Development
While no specific biological activity data for 2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol has been reported in the available literature, its structural components suggest significant potential for therapeutic applications. The benzoxazole core is a well-established pharmacophore with a broad range of biological activities.[1][2]
Potential Therapeutic Areas:
-
Anticancer: Numerous benzoxazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerase and protein kinases.[10]
-
Antimicrobial: The benzoxazole scaffold is present in many compounds with significant antibacterial and antifungal properties.[10]
-
Anti-inflammatory: Certain benzoxazole derivatives have shown anti-inflammatory effects, making them potential candidates for treating inflammatory disorders.[1]
The presence of the trifluoromethylphenyl group is expected to enhance the compound's pharmacokinetic profile, potentially leading to improved oral bioavailability and metabolic stability.[5] Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities and therapeutic potential of this compound.
Predicted Spectroscopic Characteristics
Although experimental spectroscopic data for this specific molecule are not publicly available, its expected spectral characteristics can be predicted based on the analysis of its functional groups and structural motifs.[6][11]
¹H NMR Spectroscopy:
-
Aromatic Protons: Multiple signals are expected in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the benzoxazole ring system and the trifluoromethylphenyl group.
-
Ethanol Protons: The protons of the ethanol linker (CH and CH₂) would likely appear as multiplets in the upfield region of the aromatic signals. The hydroxyl proton (OH) would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy:
-
Aromatic Carbons: A series of signals in the δ 110-160 ppm range corresponding to the carbons of the two aromatic rings.
-
Trifluoromethyl Carbon: A quartet due to coupling with the three fluorine atoms.
-
Ethanol Carbons: Signals corresponding to the two carbons of the ethanol linker.
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad absorption band around 3200-3600 cm⁻¹ characteristic of the hydroxyl group.
-
C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹.
-
C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the benzoxazole ring.
-
C-F Stretch: Strong absorption bands in the 1000-1350 cm⁻¹ region due to the trifluoromethyl group.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 307.27).
-
Fragmentation Pattern: Characteristic fragmentation patterns would include the loss of water from the ethanol side chain and cleavage at the C-C bond of the ethanol linker.
Conclusion
2-Benzoxazol-2-yl-1-(3-trifluoromethylphenyl)ethanol is a molecule of significant interest due to the convergence of two pharmacologically important scaffolds. While further experimental work is required to fully characterize its synthesis and biological activity, this guide provides a solid foundation for researchers and drug development professionals. The proposed synthetic route offers a viable pathway for its preparation, and the analysis of its structural components suggests a strong potential for therapeutic applications. This compound represents a promising starting point for the development of novel drug candidates.
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